molecular formula C15H19FN6O B2579206 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea CAS No. 921110-54-5

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea

Cat. No.: B2579206
CAS No.: 921110-54-5
M. Wt: 318.356
InChI Key: LJCKQSMEVAWCLN-UHFFFAOYSA-N
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Description

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting cyclohexylamine with sodium azide and triethyl orthoformate under reflux conditions.

    Attachment of the Tetrazole to the Urea Backbone: The tetrazole derivative is then reacted with an isocyanate derivative to form the urea linkage.

    Introduction of the Fluorophenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets within biological systems. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-phenylurea: Lacks the fluorine atom, which may affect its biological activity and chemical properties.

    1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2-chlorophenyl)urea: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.

    1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2-methylphenyl)urea: The presence of a methyl group may influence its pharmacokinetics and dynamics.

Uniqueness

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea is unique due to the presence of the fluorine atom, which can significantly impact its chemical reactivity, biological activity, and pharmacological properties. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound potentially more effective as a therapeutic agent.

Properties

IUPAC Name

1-[(1-cyclohexyltetrazol-5-yl)methyl]-3-(2-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN6O/c16-12-8-4-5-9-13(12)18-15(23)17-10-14-19-20-21-22(14)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H2,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCKQSMEVAWCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C(=NN=N2)CNC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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